N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride
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Overview
Description
N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring and an alkyne group.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride interacts with its targets and exerts its effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride typically involves the reaction of a pyrazole derivative with an alkyne. The reaction conditions often include the use of a base to deprotonate the alkyne, followed by the addition of the pyrazole derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can yield alkanes or alkenes. Substitution reactions on the pyrazole ring can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1H-Pyrazol-4-yl)but-2-ynamide;hydrochloride include other pyrazole derivatives and alkyne-containing compounds. Examples include:
- N-(1H-Pyrazol-3-yl)but-2-ynamide
- N-(1H-Pyrazol-5-yl)but-2-ynamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of the alkyne group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(1H-pyrazol-4-yl)but-2-ynamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c1-2-3-7(11)10-6-4-8-9-5-6;/h4-5H,1H3,(H,8,9)(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNMXXPYHMWSJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CNN=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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